

# The Dual Role of ACO1/IRP1 in Orchestrating Erythropoiesis

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## Abstract

Aconitase 1 (**ACO1**), a bifunctional protein, plays a critical and intricate role in the regulation of erythropoiesis. Operating at the intersection of cellular iron metabolism and red blood cell production, **ACO1** functions as both a cytosolic enzyme and a post-transcriptional regulator. In its enzymatic form, cytosolic aconitase, it participates in the Krebs cycle. However, in response to cellular iron levels, **ACO1** can switch to its non-enzymatic form, Iron Regulatory Protein 1 (IRP1). As IRP1, it binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, thereby controlling the synthesis of key proteins involved in iron homeostasis and erythroid differentiation. This technical guide provides a comprehensive overview of the molecular mechanisms by which **ACO1/IRP1** governs erythropoiesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways.

## Introduction

Erythropoiesis, the process of red blood cell formation, is tightly regulated to ensure an adequate supply of oxygen-carrying capacity in the blood. This process is exquisitely sensitive to the availability of iron, a critical component of heme and hemoglobin. Aconitase 1 (**ACO1**) has emerged as a key sensor and regulator in this process. Its ability to switch between two functional states allows for a rapid and coordinated response to fluctuations in cellular iron levels, directly impacting the differentiation and maturation of erythroid progenitor cells.

Under iron-replete conditions, **ACO1** functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1] However, under conditions of iron scarcity, **ACO1** undergoes a conformational change, losing its aconitase activity and transforming into IRP1.[1] As IRP1, it becomes an active RNA-binding protein that modulates the translation of mRNAs containing iron-responsive elements (IREs).[2] This guide will delve into the multifaceted role of **ACO1**/IRP1 in erythropoiesis, with a focus on its impact on iron metabolism, globin synthesis, and the regulation of key transcription factors.

## The **ACO1**/IRP1 Switch: A Key Regulatory Node

The transition of **ACO1** from a cytosolic enzyme to an RNA-binding protein is a critical control point in iron metabolism. This switch is dictated by the assembly and disassembly of a [4Fe-4S] cluster within the protein.

- **High Iron State (Cytosolic Aconitase):** When cellular iron is abundant, a [4Fe-4S] cluster is assembled within **ACO1**, conferring it with aconitase activity.[3] In this state, it is unable to bind to IREs.
- **Low Iron State (IRP1):** In iron-depleted cells, the [4Fe-4S] cluster is lost, and **ACO1** adopts a conformation that allows it to bind with high affinity to IREs.[3]

This elegant mechanism allows the cell to sense its iron status and respond by modulating the expression of proteins involved in iron uptake, storage, and utilization.

## Translational Regulation by IRP1 in Erythroid Cells

In its IRP1 form, **ACO1** plays a pivotal role in the post-transcriptional regulation of several key proteins involved in erythropoiesis and iron metabolism. IRP1 binds to IREs located in either the 5' or 3' untranslated regions (UTRs) of target mRNAs.

- **5' UTR Binding:** When IRP1 binds to an IRE in the 5' UTR of an mRNA, it sterically hinders the assembly of the translation initiation complex, thereby repressing protein synthesis. A prime example is the regulation of ferritin, the iron storage protein.[4] Under low iron conditions, IRP1 binds to the ferritin mRNA 5' UTR, inhibiting its translation to prevent the sequestration of scarce iron.[4]

- 3' UTR Binding: Conversely, when IRP1 binds to IREs in the 3' UTR of an mRNA, it stabilizes the transcript and protects it from degradation, leading to increased protein synthesis. This is the mechanism for the regulation of the transferrin receptor 1 (TfR1), which is responsible for iron uptake into the cell.[4] In low iron conditions, IRP1 binding to the TfR1 mRNA 3' UTR enhances its stability, leading to increased TfR1 protein and greater iron import.[5]

## The IRP1-HIF2 $\alpha$ Axis in Erythropoiesis

A critical target of IRP1 in the context of erythropoiesis is the Hypoxia-Inducible Factor 2 $\alpha$  (HIF2 $\alpha$ ) mRNA. The 5' UTR of HIF2 $\alpha$  mRNA contains a functional IRE.[6] Under low iron conditions, IRP1 binds to this IRE, repressing the translation of HIF2 $\alpha$ .[6][7]

The disruption of IRP1 function leads to the translational de-repression of HIF2 $\alpha$  mRNA, resulting in an accumulation of HIF2 $\alpha$  protein.[6][7] HIF2 $\alpha$  is a key transcription factor that activates the expression of the erythropoietin (Epo) gene.[7] The subsequent increase in circulating Epo levels stimulates erythropoiesis, leading to reticulocytosis and polycythemia.[6][7] This demonstrates that IRP1 is a principal in vivo regulator of HIF2 $\alpha$  mRNA translation and a critical upstream modulator of Epo expression.[6][7]

## Quantitative Data on the Role of ACO1/IRP1 in Erythropoiesis

Studies using knockout mouse models have provided crucial quantitative insights into the physiological role of IRP1 in erythropoiesis.

Hematological Parameter	Wild-Type (WT)	IRP1-/-	IRP2-/-	Reference
Reticulocytes (%)	2.5 ± 0.5	6.2 ± 1.0 (p < 0.001)	2.7 ± 0.6	[6]
Red Blood Cells (10 <sup>12</sup> /L)	9.5 ± 0.4	13.0 ± 0.8 (p < 0.001)	9.2 ± 0.6	[6]
Hemoglobin (g/dL)	14.2 ± 0.5	19.2 ± 1.2 (p < 0.001)	13.8 ± 0.7	[6]
Hematocrit (%)	45.1 ± 1.8	61.5 ± 3.5 (p < 0.001)	44.2 ± 2.1	[6]
Mean Corpuscular Volume (fL)	47.5 ± 1.2	47.3 ± 1.1	48.0 ± 1.5	[6]
Serum Epo (pg/mL)	50 ± 10	250 ± 50 (p < 0.001)	55 ± 12	[6]
Hepatic Hpcidin mRNA (relative)	1.0	0.2 ± 0.1 (p < 0.01)	1.1 ± 0.2	[6]

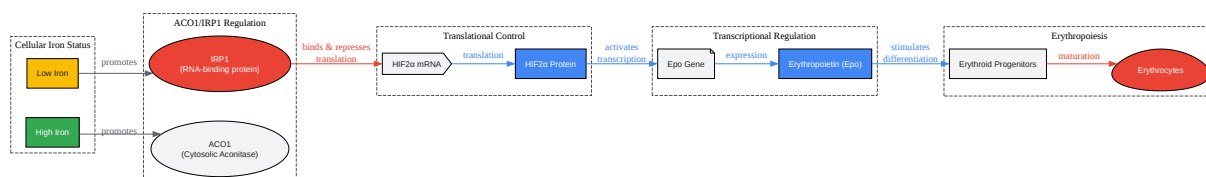
Table 1: Hematological parameters in 4- to 6-week-old wild-type, IRP1-/-, and IRP2-/- mice. Data are presented as mean ± SD. Statistical significance is shown for the comparison between IRP1-/- and WT mice.

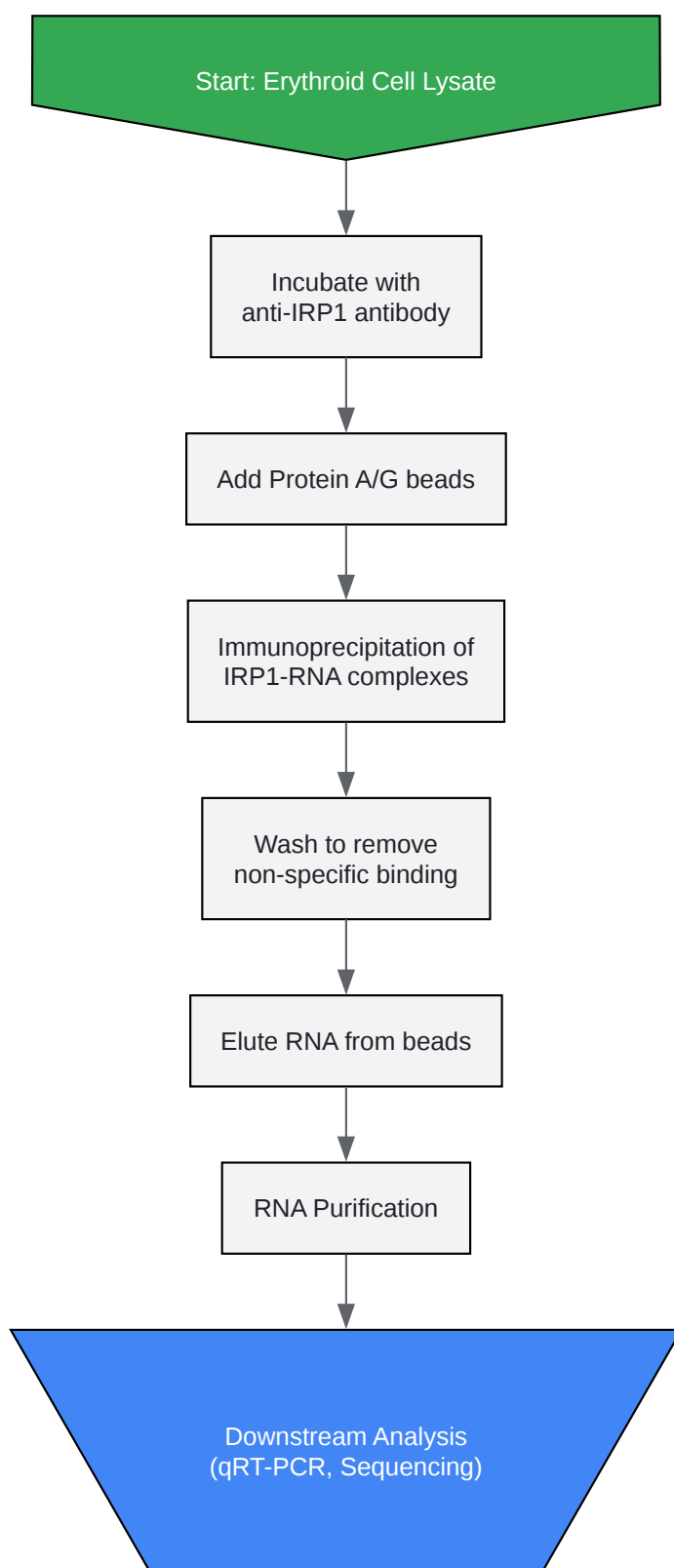
Gene/Protein	Tissue	Wild-Type (WT)	IRP1-/-	Fold Change	Reference
HIF2α protein	Kidney	1.0	3.5 ± 0.8 (p < 0.01)	3.5	[6]
Epo mRNA	Kidney	1.0	4.2 ± 1.1 (p < 0.01)	4.2	[6]

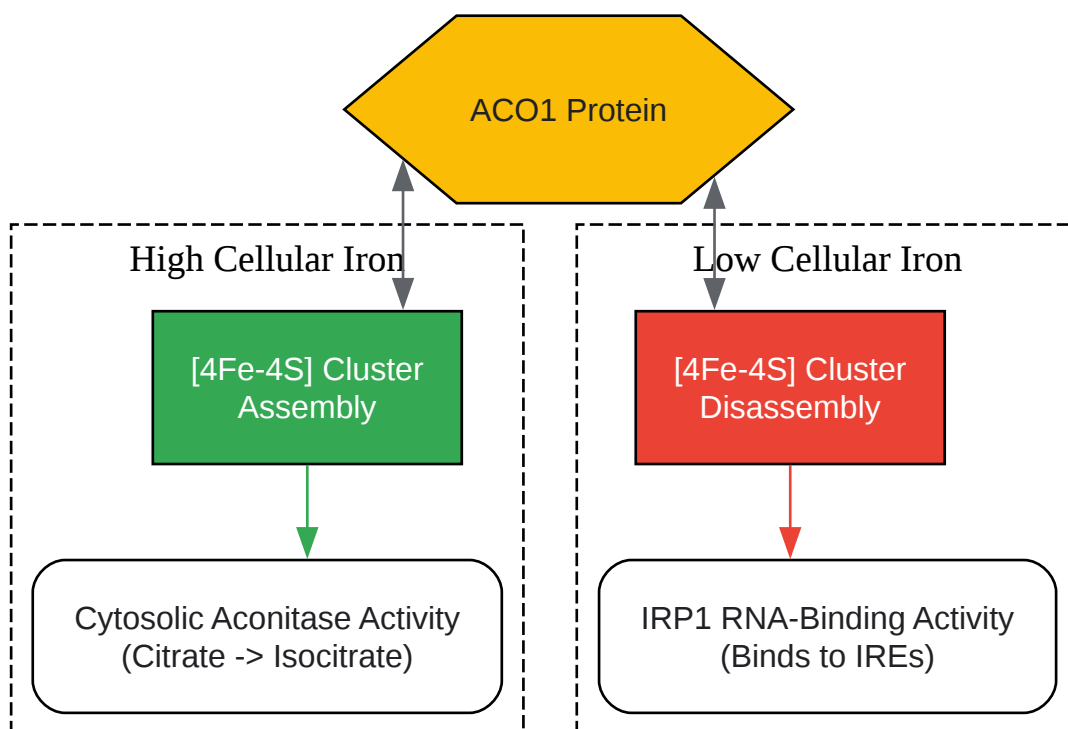
Table 2: Relative expression of HIF2α protein and Epo mRNA in the kidneys of wild-type and IRP1-/- mice. Data are presented as mean ± SD.

## Signaling Pathways and Experimental Workflows

### The ACO1/IRP1-HIF2 $\alpha$ -Epo Signaling Pathway in Erythropoiesis







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